molecular formula C8H13NO4 B2884532 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248385-14-8

5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2884532
CAS RN: 2248385-14-8
M. Wt: 187.195
InChI Key: QMVYOQVXLYJINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as MOX, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug design and development. MOX is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and viral enzymes. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for the replication of RNA viruses. It has also been shown to inhibit the activity of bacterial peptidoglycan synthesis enzymes, which are required for the formation of the bacterial cell wall.
Biochemical and Physiological Effects:
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated in animals. It has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a moderate level of protein binding, which may affect its pharmacokinetics.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its low toxicity profile, which makes it a safer alternative to other antibacterial and antiviral agents. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is also relatively easy to synthesize, which makes it accessible for use in lab experiments. One limitation of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its limited solubility in water, which may affect its pharmacokinetics and bioavailability.

Future Directions

Future research on 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid could focus on its potential use as an antiviral agent, particularly for the treatment of RNA viruses such as SARS-CoV-2. Additionally, further studies could investigate the mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid and its potential use in combination therapy with other antibacterial and antiviral agents. Finally, research could focus on the development of more efficient synthesis methods for 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, which could increase its accessibility for use in drug design and development.

Synthesis Methods

5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methylpropanal with ethylene oxide to form 2-(2-methylpropoxy) ethanol. This intermediate is then reacted with cyanogen bromide to form 2-(2-methylpropoxy) acetonitrile, which is subsequently hydrolyzed to form 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid.

Scientific Research Applications

5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been studied for its potential use in drug design and development. It has been shown to have antibacterial and antiviral activity, making it a promising candidate for the treatment of infectious diseases. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-5(2)3-8(6(10)11)4-9-7(12)13-8/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVYOQVXLYJINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CNC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

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